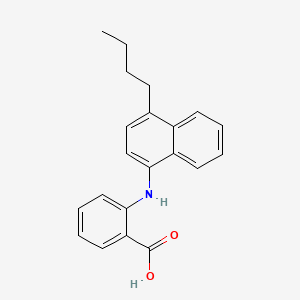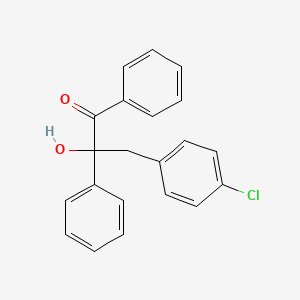
2-(1-Hexyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hexyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hexyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common route might include the condensation of a hexyl-substituted piperidine derivative with an isoindole-1,3-dione precursor under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(1-Hexyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized isoindole derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 2-(1-Hexyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
2-(1-Hexyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: shares structural similarities with other isoindole derivatives, such as phthalimides and succinimides.
Phthalimides: Known for their use in pharmaceuticals and agrochemicals.
Succinimides: Commonly used in anticonvulsant medications.
Uniqueness
The uniqueness of this compound lies in its specific hexyl substitution and the combination of the piperidine and isoindole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
54946-25-7 |
|---|---|
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-(1-hexyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-4-7-12-20-16(22)11-10-15(19(20)25)21-17(23)13-8-5-6-9-14(13)18(21)24/h5-6,8-9,15H,2-4,7,10-12H2,1H3 |
InChI 键 |
CVHRATUGBOCGDG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


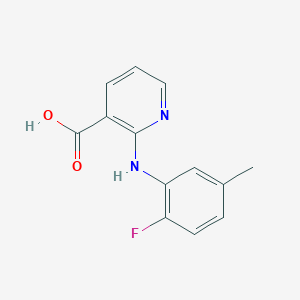
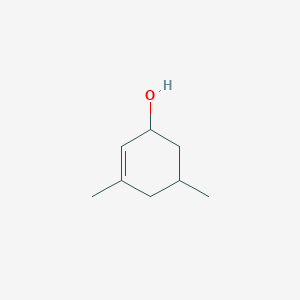
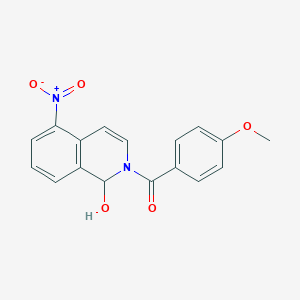
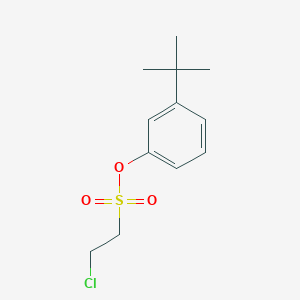
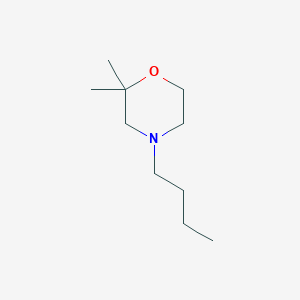
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
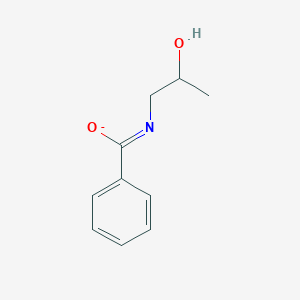

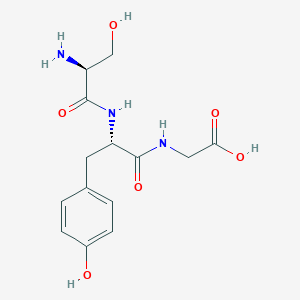

![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
